molecular formula C16H16Cl2N2OS B2377921 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 476281-06-8

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2377921
CAS No.: 476281-06-8
M. Wt: 355.28
InChI Key: JEQWZEZWZDVLOT-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a specialized chemical compound with a molecular formula of C17H18Cl2N2OS and an average mass of 369.304 Da . This synthetic small molecule features a distinct structural architecture comprising a dichlorophenyl-substituted thiazole core linked to a cyclohexanecarboxamide group, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound's molecular structure, characterized by its specific substitution pattern, is of significant interest for exploring structure-activity relationships in various biochemical contexts. Researchers utilize this compound primarily in pharmaceutical development, particularly as a key scaffold for investigating potential therapeutic applications. Its structural components, including the dichlorophenyl moiety and thiazole ring system, are commonly found in compounds with diverse biological activities, though specific mechanism of action studies for this exact molecule would require further investigation . The compound is provided exclusively for research purposes in laboratory settings. It is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in accordance with laboratory safety protocols and regulatory guidelines.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c17-12-7-6-11(8-13(12)18)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQWZEZWZDVLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cyclocondensation but complicate purification. Non-polar solvents like toluene improve stereochemical outcomes for thiazole formation, as evidenced by a 15% increase in E:-Z selectivity compared to DMF. Elevated temperatures (100–120°C) accelerate ring closure but may degrade heat-sensitive intermediates, necessitating microwave-assisted protocols for controlled heating.

Catalytic Systems

Lewis acids such as Ca(OTf)₂ and ZnCl₂ improve cyclization efficiency by polarizing carbonyl groups. For example, Ca(OTf)₂ increases thiazole yield from 60% to 88% in propargyl alcohol-based syntheses. Palladium catalysts (e.g., Pd(OAc)₂) are indispensable for Suzuki couplings, with ligand choice (e.g., SPhos vs. XPhos) influencing turnover frequency by 30–40%.

Analytical Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The cyclohexane protons resonate as a multiplet at δ 1.2–2.1 ppm in CDCl₃, while the thiazole C2-H appears as a singlet near δ 7.5 ppm. High-resolution mass spectrometry (HRMS) verifies molecular weight (observed m/z 341.3 vs. calculated 341.24 [M+H]⁺).

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) assesses purity, with retention times between 8.5–9.2 minutes indicating ≥95% purity. X-ray crystallography further resolves stereochemical ambiguities, revealing a planar thiazole ring and dihedral angles of 45° between the aryl and cyclohexane moieties.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation 85 95 High stereoselectivity, short reaction time Requires anhydrous conditions
Suzuki coupling 90 97 Regioselective, scalable Palladium catalyst cost
Reductive amination 65 90 Mild conditions, no racemization Low yield, pH sensitivity

Industrial and Environmental Considerations

Large-scale synthesis prioritizes atom economy and waste reduction. Propargyl alcohol-based routes generate minimal byproducts (E-factor: 1.2 vs. 3.5 for carbodiimide methods). Solvent recovery systems (e.g., distillation for toluene) cut costs by 40% in pilot plants. Regulatory compliance mandates substitution of chlorinated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to meet EPA guidelines.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes structural variations, molecular properties, and functional implications of the target compound and its analogs:

Compound Name & Source Core Structure Aryl Substituent Carboxamide Group Molecular Weight (g/mol) Key Features
Target Compound Thiazole 3,4-Dichlorophenyl Cyclohexane 354 High lipophilicity (logP ~4.5*), favorable for membrane permeability .
N-[4-(3,4-DCP)-thiazol-2-yl]cyclopropanecarboxamide Thiazole 3,4-Dichlorophenyl Cyclopropane 326 Smaller carboxamide ring; reduced steric hindrance may enhance binding kinetics.
N-[4-(3,4-DCP)-thiazol-2-yl]pyrazine-2-carboxamide Thiazole 3,4-Dichlorophenyl Pyrazine 351 Aromatic pyrazine enables π-π stacking; lower lipophilicity (logP ~3.8*).
N-[5-[(4-FP)MeS]-thiadiazol-2-yl]cyclohexanecarboxamide Thiadiazole 4-Fluorophenyl-MeS Cyclohexane 379 Thiadiazole core alters electronic properties; fluorophenyl enhances metabolic stability.
3-Chloro-N-[4-(2,4-DMP)-thiazol-2-yl]-benzothiophene-2-carboxamide Thiazole 2,4-Dimethylphenyl Benzothiophene 401 Benzothiophene increases aromatic surface area; dimethylphenyl may reduce toxicity.

*Estimated using Lipinski’s rule-based calculations .

Pharmacological Implications

  • Kinase Modulation : Thiazole-based analogs () are frequently explored as kinase inhibitors/activators. The dichlorophenyl group in the target compound may enhance binding to hydrophobic kinase pockets, while the cyclohexane’s flexibility could optimize fit into variable active sites.
  • Solubility vs. In contrast, the pyrazine analog’s lower logP () may improve solubility at the expense of cell penetration .
  • Metabolic Stability : Fluorophenyl and methylsulfanyl groups () resist oxidative metabolism, whereas hydroxylated analogs () may undergo rapid glucuronidation.

Biological Activity

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C15H14Cl2N2OS
  • IUPAC Name : this compound
  • CAS Number : 4141675

This compound features a thiazole ring and a dichlorophenyl group, which are known to enhance its biological activity.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in disease pathways. For instance, it may act as a non-covalent inhibitor targeting specific enzyme active sites.
  • Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Anticancer Properties : Preliminary research suggests that the compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

A study investigating the antimicrobial efficacy of various thiazole derivatives highlighted the potential of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential was evaluated using various cancer cell lines. The IC50 values were calculated to assess the compound's potency.

Cell Line IC50 (µg/mL)
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)12.0

These findings suggest that this compound has promising anticancer activity.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that the compound significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

A recent study explored the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed significant changes in cell cycle distribution after treatment.

Q & A

Q. What are the key structural features of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, and how do they influence its reactivity?

The compound features a thiazole ring substituted with a 3,4-dichlorophenyl group at position 4 and a cyclohexanecarboxamide moiety at position 2. The electron-withdrawing chlorine atoms on the phenyl ring enhance electrophilic substitution reactivity, while the thiazole nitrogen atoms facilitate hydrogen bonding and coordination with biological targets. The cyclohexane ring introduces conformational rigidity, impacting binding affinity in enzyme inhibition studies .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves:

Thiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones under reflux in dioxane or ethanol.

Amide Coupling : Reaction of the thiazole intermediate with cyclohexanecarboxylic acid chloride using triethylamine as a base in anhydrous conditions .

Purification : Column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to achieve >95% purity .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclohexane protons at δ 1.2–2.1 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 367.08).
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~690 cm1^{-1} (C-Cl stretch) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Solvent Selection : Dioxane or THF enhances cyclization efficiency compared to polar solvents.
  • Catalyst Use : Lewis acids (e.g., ZnCl2_2) accelerate thiazole formation.
  • Temperature Control : Maintaining 60–80°C during amide coupling minimizes side reactions.
    Yield improvements from 65% to 85% have been reported using microwave-assisted synthesis for cyclization steps .

Q. What methodologies are used to resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., anticancer assays) often arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays).
  • Compound Stability : Perform HPLC stability checks under assay conditions (pH 7.4, 37°C).
  • Target Selectivity : Use kinase profiling panels to differentiate off-target effects .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug discovery?

In vitro studies using human liver microsomes show:

  • Inhibition of CYP3A4 : Competitive inhibition (Ki_i = 2.3 µM) due to thiazole coordination with heme iron.
  • Metabolic Stability : Moderate clearance (t1/2_{1/2} = 45 min) suggests need for structural modifications (e.g., fluorination) to enhance bioavailability .

Q. What computational approaches are used to predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina simulations suggest the dichlorophenyl group occupies hydrophobic pockets in kinase ATP-binding sites.
  • Molecular Dynamics (MD) : 100-ns MD simulations reveal stable hydrogen bonds between the carboxamide and EGFR tyrosine kinase (Asp831) .

Q. How do structural analogs compare in terms of efficacy and toxicity?

Analog Modification Efficacy (IC50_{50}, nM) Toxicity (HeLa cells)
Parent compoundNone120 ± 15>100 µM (non-toxic)
4-Methoxy substitution-OCH3_3 at phenyl85 ± 1075 µM
Cyclohexane → cyclopentaneSmaller ring210 ± 20>100 µM
Analog screening highlights the necessity of chlorine atoms for potency but identifies cyclopentane derivatives as safer leads .

Methodological Considerations

Q. What strategies mitigate aggregation artifacts in biochemical assays?

  • Dynamic Light Scattering (DLS) : Confirm monodispersity at working concentrations (e.g., 10 µM).
  • Detergent Addition : Use 0.01% Tween-20 to disrupt non-specific aggregates.
  • Control Experiments : Compare activity in presence/absence of bovine serum albumin (BSA) to identify false positives .

Q. How are in vitro ADMET properties evaluated during lead optimization?

  • Permeability : Caco-2 cell monolayers (Papp_{app} < 1 × 106^{-6} cm/s indicates poor absorption).
  • Plasma Protein Binding : Equilibrium dialysis shows 92% binding, suggesting high tissue distribution.
  • hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risk (IC50_{50} > 30 µM preferred) .

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